
3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP was initially developed as an anti-helminthic drug, but it has gained popularity as a recreational drug due to its stimulant properties. BZP is also used in scientific research to study its mechanism of action and physiological effects.
Mécanisme D'action
3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione acts as a dopamine and serotonin reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in increased feelings of euphoria, alertness, and energy. 3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione also has sympathomimetic effects, leading to increased heart rate and blood pressure.
Biochemical and Physiological Effects:
3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione has been shown to have a variety of biochemical and physiological effects. It increases the release of dopamine and serotonin in the brain, leading to increased feelings of euphoria, alertness, and energy. 3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione also has sympathomimetic effects, leading to increased heart rate and blood pressure. Additionally, 3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione has been shown to cause vasoconstriction and bronchodilation.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione has several advantages and limitations for use in lab experiments. One advantage is its ability to act as a dopamine and serotonin reuptake inhibitor, which can be useful for studying the effects of these neurotransmitters on behavior and physiology. However, 3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione also has sympathomimetic effects, which can complicate the interpretation of results. Additionally, 3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione has a narrow therapeutic window, meaning that slight variations in dosage can lead to significant changes in its effects.
Orientations Futures
There are several future directions for research on 3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione. One area of research could be to further understand its mechanism of action and how it interacts with other neurotransmitters in the brain. Additionally, research could focus on developing new compounds that have similar effects to 3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione but with fewer side effects and a wider therapeutic window. Finally, research could focus on developing new therapeutic uses for 3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione, such as in the treatment of depression or attention deficit hyperactivity disorder.
Méthodes De Synthèse
3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione can be synthesized through a multi-step process involving the reaction of piperazine with benzyl chloride and 4-chlorobenzoyl chloride. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione has been extensively studied in scientific research to understand its mechanism of action and physiological effects. It is known to act as a dopamine and serotonin reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. 3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione also has sympathomimetic effects, leading to increased heart rate and blood pressure.
Propriétés
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c22-17-6-8-18(9-7-17)25-20(26)14-19(21(25)27)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9,19H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERSUGIDTMEMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzylpiperazin-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-[4-(anilinosulfonyl)phenyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4889940.png)
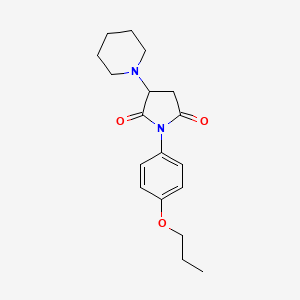
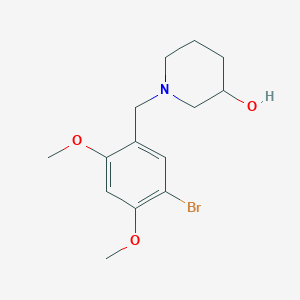
![2-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4889955.png)
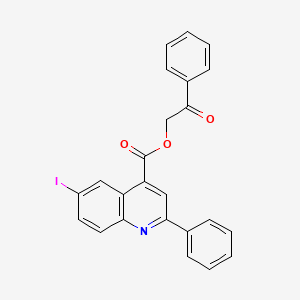
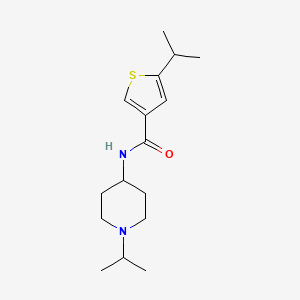
![N-(3-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4889970.png)
![5-(2,6-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4889979.png)
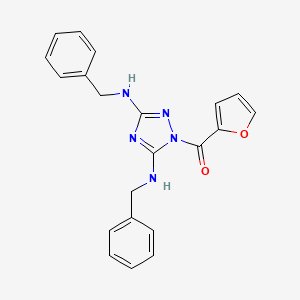
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4890001.png)
![3-chloro-N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4890010.png)
![N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]acetamide](/img/structure/B4890020.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B4890026.png)
![(1R*,5S*)-6-({5-[(2,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4890030.png)